3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide

Medicinal Chemistry Cancer Metastasis Fascin Inhibition

The compound 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide (CAS 895997-17-8, molecular formula C19H26N2OS, molecular weight 330.49 g/mol) is a fully synthetic small molecule belonging to the thiazole carboxamide class. Its core structure features a 1,3-thiazole ring substituted at the 2-position with a 4-methylphenyl group and at the 5-position with an ethyl linker connected to a 3,3-dimethylbutanamide moiety.

Molecular Formula C19H26N2OS
Molecular Weight 330.49
CAS No. 895997-17-8
Cat. No. B2702623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide
CAS895997-17-8
Molecular FormulaC19H26N2OS
Molecular Weight330.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)CC(C)(C)C)C
InChIInChI=1S/C19H26N2OS/c1-13-6-8-15(9-7-13)18-21-14(2)16(23-18)10-11-20-17(22)12-19(3,4)5/h6-9H,10-12H2,1-5H3,(H,20,22)
InChIKeyHRSVVKWOOZLLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide (CAS 895997-17-8): A Structurally Defined Thiazole Derivative for Metastasis Research


The compound 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide (CAS 895997-17-8, molecular formula C19H26N2OS, molecular weight 330.49 g/mol) is a fully synthetic small molecule belonging to the thiazole carboxamide class . Its core structure features a 1,3-thiazole ring substituted at the 2-position with a 4-methylphenyl group and at the 5-position with an ethyl linker connected to a 3,3-dimethylbutanamide moiety. This specific substitution pattern places it within a family of compounds that have been explored as inhibitors of the actin-bundling protein fascin, a target implicated in cancer cell migration and metastasis [1]. The compound is commercially available as a research reagent from multiple screening compound suppliers.

Why Generic Thiazole Substitution Fails for 3,3-Dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide


Within the thiazole class, minor structural modifications are known to cause drastic shifts in biological activity. A landmark structure-activity relationship (SAR) study on 63 thiazole derivatives as fascin inhibitors demonstrated that antimigration IC50 values can vary over 2,000-fold (from 0.024 μM to >50 μM) based solely on the alkyl chain length at the thiazole nitrogen [1]. This extreme sensitivity to substitution pattern means that generic in-class compounds—even those bearing superficial resemblance—cannot be interchanged for this specific 2-(4-methylphenyl)-4-methyl thiazole core with a 3,3-dimethylbutanamide side chain. The precise combination of the para-methylphenyl group and the sterically bulky tert-butyl terminal amide is a distinct structural motif, and its biological profile cannot be extrapolated from other analogs like the 5p lead compound without direct comparative data.

Quantitative Differentiation Evidence for 3,3-Dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide


Structural Differentiation: Unique 3,3-Dimethylbutanamide Motif vs. Known Lead Compound 5p

A critical distinction between the target compound and the most potent reported fascin inhibitor (Compound 5p, IC50 = 24 nM in the MDA-MB-231 cell migration assay) lies in the amide substituent [1]. The lead compound 5p possesses a linear N-dodecyl substitution, whereas the target compound features a sterically hindered, branched 3,3-dimethylbutanamide group. This structural difference is significant because the SAR study showed a clear positive correlation between increasing linear alkyl chain length on the thiazole nitrogen and antimigration potency (from N-methyl, IC50 = 0.218 μM, to N-n-dodecyl, IC50 = 0.024 μM). The target compound's bulkier, non-linear amide tail is not represented in the published SAR data, meaning its potency cannot be predicted and requires independent empirical measurement for any procurement decision.

Medicinal Chemistry Cancer Metastasis Fascin Inhibition

Comparative Cytotoxicity Profile: A Key Differentiator for Selectivity

A key selection criterion for thiazole-based fascin inhibitors is the separation between antimigration efficacy and general cytotoxicity. The target compound's lead series revealed a complex relationship between structure and toxicity. For example, lead compound 2 and several of its N-alkylated derivatives (7a-7d) retained significant cytotoxicity against multiple cancer cell lines at 10 μM, an undesirable trait for a pure anti-metastatic agent [1]. Conversely, lead compound 1 demonstrated potent anti-migration activity (IC50 ~0.218 μM) with no detectable cytotoxicity up to 100 μM, achieving a selectivity index >458 [1]. The target compound, with its distinct 3,3-dimethylbutanamide modification, has an uncharacterized cytotoxicity profile. A purchasing scientist cannot assume it will replicate the favorable safety window of the most selective compound (lead 1) or the poor selectivity of other analogs.

Selectivity Cytotoxicity Drug Safety

Molecular Target Engagement: Fascin Inhibition Potential vs. mGluR5 Off-Target Activity

The primary intended target for this compound class is the actin-bundling protein fascin. The seminal study on related thiazole derivatives confirmed that their antimigration activity can be abrogated by fascin overexpression, demonstrating a direct, causal link to fascin inhibition [1]. However, a closely related 2,4-diarylthiazole chemotype has also been patented as an antagonist of the metabotropic glutamate receptor 5 (mGluR5), with some analogs achieving potent binding affinity (e.g., Ki = 5.5 nM for a specific PET ligand candidate) [2]. The target compound's 2-(4-methylphenyl) substitution pattern places it at the intersection of these two pharmacological profiles. Without a selectivity panel directly comparing fascin inhibition potency against mGluR5 binding, a researcher cannot determine if the compound is a dedicated fascin tool or a dual-activity molecule.

Target Engagement Fascin mGluR5

Application Scenarios for 3,3-Dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide Based on Soluble Evidence


Chemical Probe for Deconvoluting Fascin-Dependent vs. mGluR5-Mediated Cell Migration

Given that structurally related thiazoles have demonstrated activity at both fascin (IC50 values from 0.024 to >50 μM) and mGluR5 (Ki as low as 5.5 nM), this compound is an ideal candidate for a systematic selectivity panel [1][2]. A researcher could use it to map the structural features that bias activity from fascin inhibition toward mGluR5 antagonism, providing valuable intellectual property guidance for scaffold optimization.

SAR Expansion of the Antimigration Pharmacophore with a Non-Linear Amide

The published SAR covers linear N-alkyl chains from methyl to n-dodecyl on the thiazole nitrogen, but no data exists for branched amide substituents like the 3,3-dimethylbutanamide [1]. This compound is a unique tool to probe whether steric bulk on the amide side chain is tolerated, or if it abrogates activity, thereby refining the pharmacophore model for next-generation fascin inhibitors.

Negative Control Validation for Anti-Angiogenesis Screening Cascades

Several thiazole derivatives from this class exhibited potent anti-angiogenic activity in the chick embryo chorioallantoic membrane (CAM) assay [1]. If this specific compound, with its distinct amide geometry, proves inactive in the same assay, it would serve as a valuable negative control, confirming that anti-angiogenic activity is dependent on the amide side-chain structure rather than just the thiazole core.

Starting Point for Dual Fascin/mGluR5 Ligand Development

Should the compound display meaningful activity at both targets, it could represent a novel starting point for designing dual-mechanism agents. Such molecules might be relevant in the context of cancers where glutamate signaling promotes tumor growth and fascin drives metastasis, as suggested by separate lines of evidence for thiazole derivatives [2] and fascin inhibitors [1].

Quote Request

Request a Quote for 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.